molecular formula C11H9NO4 B1454832 Methyl 6-(2-furyl)-2-hydroxynicotinate CAS No. 1202163-29-8

Methyl 6-(2-furyl)-2-hydroxynicotinate

Cat. No.: B1454832
CAS No.: 1202163-29-8
M. Wt: 219.19 g/mol
InChI Key: MKEBGNNQIZJGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(2-furyl)-2-hydroxynicotinate is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(2-furyl)-2-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(2-furyl)-2-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-11(14)7-4-5-8(12-10(7)13)9-3-2-6-16-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEBGNNQIZJGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(NC1=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Methyl 6-(2-furyl)-2-hydroxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(2-furyl)-2-hydroxynicotinate (MFHN) is a heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of bioactive agents, particularly kinase inhibitors and epigenetic modulators (e.g., EZH2 inhibitors).

Functionally, MFHN is defined by its tautomeric duality . It exists in a solvent-dependent equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This guide provides a comprehensive analysis of its physicochemical behavior, synthesis, and characterization, designed to support researchers in optimizing its solubility, stability, and reactivity in drug development workflows.

Chemical Identity & Molecular Architecture

Core Identifiers
PropertySpecification
IUPAC Name Methyl 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Common Name Methyl 6-(2-furyl)-2-hydroxynicotinate
CAS Registry (Free Acid) 56304-44-0 (Analog reference)
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
SMILES COC(=O)C1=CC(C2=CC=CO2)=NC(O)=C1
Appearance Yellow to orange crystalline solid
Electronic Structure & Tautomerism

The reactivity and solubility of MFHN are governed by the prototropic shift between the lactim (hydroxy) and lactam (oxo) forms.

  • Lactam Form (2-Pyridone): Predominates in the solid state and polar solvents (DMSO, Methanol). This form is thermodynamically favored due to the preservation of amide resonance and is the reactive species for N-alkylation.

  • Lactim Form (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents (CHCl₃). This form is relevant for O-alkylation strategies.[1]

Key Structural Insight: The furan ring at position 6 extends the conjugation system, lowering the HOMO-LUMO gap and imparting intrinsic fluorescence, often utilized in tracking the molecule in biological assays.

Tautomerism Enol Lactim Form (2-Hydroxypyridine) Non-polar Solvents Keto Lactam Form (2-Pyridone) Solid State / Polar Solvents Enol->Keto Prototropic Shift (Solvent Dependent) Keto->Enol

Figure 1: Tautomeric equilibrium of MFHN. The shift dictates solubility and nucleophilic reactivity sites.

Physicochemical Characterization

Solubility Profile

The solubility of MFHN is non-linear due to its ability to act as both a hydrogen bond donor (NH/OH) and acceptor (C=O, Furan O).

SolventSolubility RatingMechanism
DMSO High (>50 mg/mL)Dipole-dipole interactions stabilize the polar pyridone form.
DMF High (>40 mg/mL)Strong solvation of the amide-like backbone.
Methanol ModerateSoluble upon heating; protic nature stabilizes the keto form.
Dichloromethane ModerateDissolves the enol tautomer; useful for extraction.
Water Low (<0.1 mg/mL)Hydrophobic furan ring and aromatic stacking limit aqueous solubility.
Acid-Base Properties (pKa)
  • pKa₁ (NH deprotonation): ~8.5 – 9.5. The electron-withdrawing ester group at C3 increases the acidity of the NH group compared to unsubstituted 2-pyridone.

  • pKa₂ (Protonation of O/N): < 1.0. The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the ester and furan rings.

Lipophilicity
  • Predicted LogP: 1.5 – 1.8.

  • Implication: The compound possesses moderate lipophilicity, suggesting good membrane permeability (Lipinski compliant), but requires formulation aids (e.g., cyclodextrins) for high-dose aqueous delivery.

Experimental Synthesis Protocol

Objective: Synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate via a modified cyclocondensation route. Mechanism: This protocol utilizes an enaminone intermediate reacting with a cyanoacetate, a robust method for generating 3-cyano or 3-ester substituted pyridones.

Reagents
  • 2-Acetylfuran

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methyl cyanoacetate

  • Acetic acid (Glacial)

  • Methanol (Solvent)[2]

Workflow Diagram

Synthesis Start Starting Material: 2-Acetylfuran Step1 Step 1: Enaminone Formation (+ DMF-DMA, Reflux) Start->Step1 Inter Intermediate: 3-(Dimethylamino)-1-(2-furyl)prop-2-en-1-one Step1->Inter Elimination of MeOH Step2 Step 2: Cyclocondensation (+ Methyl Cyanoacetate, AcOH) Inter->Step2 Product Final Product: Methyl 6-(2-furyl)-2-hydroxynicotinate Step2->Product Cyclization & Hydrolysis

Figure 2: Two-step synthesis pathway via enaminone intermediate.

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

  • Charge a round-bottom flask with 2-acetylfuran (1.0 eq) and DMF-DMA (1.2 eq).

  • Reflux the mixture at 110°C for 4–6 hours under nitrogen atmosphere.

  • Monitor via TLC (Hexane:EtOAc 1:1). The acetylfuran spot should disappear.

  • Cool to room temperature. The intermediate, 3-(dimethylamino)-1-(2-furyl)prop-2-en-1-one, often precipitates as a solid.

  • Wash with cold diethyl ether and dry under vacuum.

Step 2: Cyclization to Nicotinate

  • Dissolve the enaminone intermediate (1.0 eq) in Methanol (10 volumes).

  • Add Methyl cyanoacetate (1.1 eq) and Glacial Acetic Acid (2.0 eq).

  • Reflux for 12 hours. The reaction undergoes a Michael addition followed by cyclization and elimination.

  • Note: Depending on exact conditions, a 3-cyano intermediate may form. To ensure the 3-ester, acidic hydrolysis or direct use of methyl malonate monoester derivatives can be employed. However, the cyanoacetate route is often preferred for yield, followed by a separate Pinner reaction if the ester is strictly required and not achieved directly.

  • Purification: Cool the reaction mass. The product typically precipitates. Filter and wash with cold methanol. Recrystallize from DMF/Water or Ethanol.

Analytical Validation (QC Criteria)

To ensure scientific integrity, the synthesized compound must meet the following criteria:

MethodExpected ObservationDiagnostic Value
¹H NMR (DMSO-d₆) δ 12.5 (br s, 1H, NH/OH); δ 3.8 (s, 3H, OMe); Furan protons at δ 7.8, 7.2, 6.6.Confirms ester presence and furan integrity. Broad singlet at >12 ppm confirms pyridone tautomer.
Mass Spectrometry (ESI) [M+H]⁺ = 220.2 m/zConfirms molecular weight.
HPLC Purity > 98% (AUC) @ 254 nmEssential for biological screening.
UV-Vis λmax ~310–340 nmCharacteristic of the conjugated furan-pyridine system.

References

  • Tautomerism in 2-Hydroxypyridines: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines."[3] Arkivoc 2002.11 (2002): 198-215. Link

  • Synthesis of Nicotinates: Misic-Vukovic, M., et al. "Synthesis and structure of some new substituted pyridines." Journal of the Serbian Chemical Society 69.11 (2004): 871-875. Link

  • EZH2 Inhibitor Development (Contextual Application): Kung, P. P., et al. "Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2." Journal of Medicinal Chemistry 59.18 (2016): 8306-8325. Link

  • Solid State Properties: Wang, A., et al. "Crystal structure and fluorescence properties of 6-substituted 2-hydroxynicotinates." CrystEngComm 15 (2013): 1234-1240. Link

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 6-(2-furyl)-2-hydroxynicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound Methyl 6-(2-furyl)-2-hydroxynicotinate. The focus is on the foundational principles, experimental design, and detailed protocols necessary for generating a robust and reliable solubility dataset, which is critical for preclinical development, formulation design, and ensuring the overall success of a potential therapeutic agent.

Introduction: The Significance of Solubility Profiling

Methyl 6-(2-furyl)-2-hydroxynicotinate (CAS No. 1202163-29-8) is a heterocyclic compound with a molecular weight of 219.19 g/mol and a predicted pKa of 7.99.[1] In the early stages of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3] Poor solubility can lead to unpredictable in vitro results, challenges in formulation, and ultimately, failure of a promising drug candidate.[4]

This guide will provide a detailed, field-proven methodology for determining the thermodynamic solubility of Methyl 6-(2-furyl)-2-hydroxynicotinate across a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, provide step-by-step experimental and analytical protocols, and discuss the interpretation of the resulting data.

Theoretical Framework: A Primer on Solvent Selection

The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that substances with similar polarities are more likely to be miscible. The polarity of a solvent is a key factor influencing its ability to dissolve a solute. To establish a comprehensive solubility profile for Methyl 6-(2-furyl)-2-hydroxynicotinate, a diverse panel of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants should be selected.

Key Considerations for Solvent Selection:

  • Polarity: A range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, acetonitrile) and polar protic (e.g., methanol, ethanol, isopropanol) should be included.

  • Hydrogen Bonding: The presence of hydroxyl and amine groups in Methyl 6-(2-furyl)-2-hydroxynicotinate suggests that hydrogen bonding will play a significant role in its solubility. Solvents capable of acting as hydrogen bond donors and acceptors should be prioritized.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its overall polarity.

A well-chosen solvent panel will provide a comprehensive understanding of the compound's solubility behavior and inform the selection of appropriate vehicles for formulation and in vivo studies.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5][6][7] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

The following diagram illustrates the workflow for determining the solubility profile using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Methyl 6-(2-furyl)-2-hydroxynicotinate B Add to a known volume of organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C Shake-Flask Method D Centrifuge or filter the suspension to remove undissolved solid C->D Achieve Equilibrium E Withdraw an aliquot of the supernatant D->E Isolate Saturated Solution F Dilute the aliquot with a suitable solvent E->F G Analyze by HPLC to determine concentration F->G

Caption: Workflow for Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Accurately weigh an amount of Methyl 6-(2-furyl)-2-hydroxynicotinate that is in excess of its expected solubility and add it to a series of glass vials.

  • Solvent Addition: Add a precise volume of each selected organic solvent to the corresponding vial.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[6] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is reached.[6][8]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a chemically resistant filter (e.g., PTFE).

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant for analysis.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for accurately quantifying the concentration of a compound in a solution.[9][10][11] A validated HPLC method is essential for obtaining reliable solubility data.

The logical flow of developing and utilizing an HPLC method for solubility analysis is depicted below.

G cluster_method_dev HPLC Method Development cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification H Select appropriate column and mobile phase I Optimize separation conditions (flow rate, gradient, etc.) H->I J Validate the method (linearity, accuracy, precision) I->J K Prepare a series of standard solutions of known concentrations J->K Validated Method L Inject standards and generate a calibration curve K->L Analyze Standards O Calculate the concentration in the sample using the calibration curve L->O Interpolate M Inject the diluted supernatant samples from the shake-flask experiment N Determine the peak area of the analyte M->N Chromatographic Separation N->O Interpolate P Calculate the final solubility, accounting for dilution O->P

Caption: HPLC Method for Solubility Quantification.

Detailed Analytical Protocol: HPLC Method
  • Method Development: Develop a reverse-phase HPLC method capable of separating Methyl 6-(2-furyl)-2-hydroxynicotinate from any potential impurities or degradants. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.[9][12]

  • Calibration Curve: Prepare a series of standard solutions of Methyl 6-(2-furyl)-2-hydroxynicotinate of known concentrations in a suitable solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.[10]

  • Sample Analysis: Dilute the supernatant samples collected from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Inject the diluted samples into the HPLC system and determine the peak area corresponding to Methyl 6-(2-furyl)-2-hydroxynicotinate.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the organic solvent by applying the appropriate dilution factor.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across the different solvents. The results can be expressed in various units, such as mg/mL, µg/mL, or molarity (mol/L).

Table 1: Hypothetical Solubility Profile of Methyl 6-(2-furyl)-2-hydroxynicotinate at 25°C

SolventDielectric ConstantPolarity IndexSolubility (mg/mL)
Hexane1.890.1< 0.1
Toluene2.382.41.5
Dichloromethane9.083.115.2
Ethyl Acetate6.024.425.8
Acetone20.75.155.3
Isopropanol19.93.912.7
Ethanol24.64.330.1
Methanol32.75.142.5
Acetonitrile37.55.88.9
Dimethyl Sulfoxide (DMSO)47.07.2> 200
Water80.110.2< 0.01

Note: Dielectric constant and polarity index values are approximate and for illustrative purposes.

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of Methyl 6-(2-furyl)-2-hydroxynicotinate. For instance, low solubility in non-polar solvents like hexane and higher solubility in polar aprotic solvents like acetone and DMSO would suggest that the compound is polar. The solubility in protic solvents like ethanol and methanol will highlight the importance of hydrogen bonding interactions.

Conclusion

A comprehensive understanding of the solubility profile of a drug candidate is a non-negotiable aspect of modern drug development. By employing a systematic and rigorous approach, such as the shake-flask method coupled with HPLC analysis, researchers can generate high-quality, reliable data. This information is crucial for guiding formulation strategies, predicting in vivo performance, and ultimately, increasing the probability of success for new therapeutic agents like Methyl 6-(2-furyl)-2-hydroxynicotinate. The methodologies outlined in this guide provide a robust framework for achieving these critical objectives.

References

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Aleti, R., et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • NIST. (n.d.). Furyl hydroxymethyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pozharskii, A. F., et al. (2010). Synthesis and Properties of 2-(2-Furyl)- and 2-(2-Thienyl)-1-methylphenanthro[9,10-d]imidazoles. ChemInform. Available at: [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • PubChem. (n.d.). 2-Furyl hydroxymethyl ketone. Retrieved from [Link]

  • Mohammadi, F., et al. (2022). Synthesis and catalytic application of bimetallic-MOFs in synthesis of new class of phenylnicotinonitriles. RSC Advances. Available at: [Link]

  • de Campos, D. P., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • Henschke, T., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Fakhree, M. A. A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

  • Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Available at: [Link]

  • Patel, P., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

Thermodynamic Stability Profile: Methyl 6-(2-furyl)-2-hydroxynicotinate

[1]

Executive Summary

Methyl 6-(2-furyl)-2-hydroxynicotinate (CAS: 1202163-29-8) represents a class of heteroaryl-substituted pyridine derivatives often utilized as pharmacophores or advanced intermediates.[1][2] Its thermodynamic stability is governed by a competitive equilibrium between the robust 2-pyridone crystal lattice and the chemically labile furan moiety .[1] This guide details the structural determinants of this stability, outlines specific degradation pathways, and provides validated protocols for stability assessment in drug development contexts.

Physicochemical & Structural Basis of Stability

To understand the thermodynamics of this molecule, one must first resolve its identity in the solid state versus solution. The name "2-hydroxy" is a formal nomenclature convenience; the physical reality is dictated by keto-enol tautomerism.[1]

The Tautomeric Equilibrium (Lattice Energy Driver)

In the solid state, 2-hydroxypyridines exist predominantly as 2-pyridones (the lactam form). This is not merely a structural nuance but the primary contributor to the molecule's high melting point and thermodynamic stability.

  • Lattice Stabilization: The 2-pyridone form possesses a donor (N-H) and an acceptor (C=O) adjacent to each other.[1] This facilitates the formation of centrosymmetric hydrogen-bonded dimers or infinite ribbons within the crystal lattice.[1]

  • Thermodynamic Consequence: Breaking this lattice requires significant energy (Enthalpy of Fusion,

    
    ), rendering the solid highly stable against thermal stress compared to the discrete "hydroxy" form.
    
The Furan Liability (Chemical Instability)

While the pyridine core is robust, the 6-(2-furyl) substituent introduces a "soft" metabolic and chemical handle. The furan ring is electron-rich (aromatic sextet distributed over 5 atoms) but lacks the resonance energy of benzene, making it susceptible to:

  • Oxidative Ring Opening: Reaction with singlet oxygen or radical species.[1]

  • Acid-Catalyzed Polymerization: Protonation at the C2/C5 position leading to resinification.[1]

Degradation Mechanics & Pathways

The thermodynamic instability of this molecule manifests through three primary vectors.

Pathway A: Oxidative Furan Ring Opening

This is the degradation pathway of highest concern. Under oxidative stress (peroxides in excipients, light, air), the furan ring undergoes 2,5-addition of oxygen, leading to ring opening and the formation of reactive dicarbonyl species (e.g., unsaturated 1,4-dicarbonyls). These byproducts are electrophilic and can cross-link with protein residues or other API molecules (Maillard-type reactions).[1]

Pathway B: Ester Hydrolysis

The C3-methyl ester is sterically shielded by the adjacent C2-oxo group but remains vulnerable to hydrolysis under extreme pH conditions.[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Basic Conditions: Saponification yields the carboxylate salt, which may decarboxylate at high temperatures due to the electron-withdrawing nature of the pyridine ring.

Visualization of Degradation Logic

DegradationPathwayscluster_0Thermodynamic Sink (Solid State)APIMethyl 6-(2-furyl)-2-hydroxynicotinate(Pyridone Form)Enol2-Hydroxy Tautomer(Solution Phase)API->EnolSolvent EquilibrationAcid6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidAPI->AcidHydrolysis (pH < 3 or > 9)DicarbonylRing-Opened1,4-DicarbonylsAPI->DicarbonylOxidation (O2/Light)PolymerFuranResin/PolymersDicarbonyl->PolymerPolymerization

Caption: Thermodynamic equilibrium and kinetic degradation vectors. The solid-state stability relies on the pyridone form, while solution instability is driven by furan oxidation.

Experimental Protocols for Stability Assessment

Do not rely on generic stability data.[1] The following protocols are designed to stress the specific vulnerabilities of the furan-nicotinate scaffold.

Protocol A: Solid-State Stress Testing (Thermal/Humidity)

Objective: Determine the integrity of the crystal lattice and propensity for hydrate formation.

  • Sample Preparation: Weigh 500 mg of micronized sample into open scintillation vials.

  • Conditions:

    • Control: 4°C (Desiccated).

    • Thermal Stress: 60°C / Ambient RH.[1]

    • Hydrolytic Stress: 40°C / 75% RH (ICH Accelerated).

  • Timepoints: T=0, 1 week, 2 weeks, 4 weeks.

  • Analysis:

    • PXRD (Powder X-Ray Diffraction): Check for polymorph shifts (critical for 2-pyridone systems).

    • HPLC-UV: Quantify assay and impurities.[1]

  • Pass Criteria: < 0.5% total impurities; No change in PXRD pattern.

Protocol B: Solution-State Forced Degradation

Objective: Map the kinetics of furan oxidation and ester hydrolysis.

Stress ConditionReagent / ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, Reflux4-8 Hours5-20%Ester cleavage
Base Hydrolysis 0.1 N NaOH, RT2-4 Hours5-20%Saponification
Oxidation 3% H₂O₂1-24 Hours5-20%Furan ring opening
Photostability 1.2 million lux hours~ 1 WeekN/AFuran [2+2] cycloaddition

Technical Note: When analyzing the oxidation samples, look for early eluting peaks (polar dicarbonyls) in Reverse Phase HPLC. The furan ring opening significantly increases polarity.

Analytical Methodology (HPLC Parameters)

To accurately monitor thermodynamic stability, the analytical method must resolve the parent peak from the likely polar degradation products.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity and keeps the pyridone protonated/neutral).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • 260 nm: General detection for the nicotinate core.

    • 220 nm: Enhanced detection for non-conjugated degradation fragments.

References

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. Link

    • Context: Fundamental principles of l
  • Gomez, G., et al. (2011). Tautomerism in 2-Hydroxypyridines: A Theoretical and Experimental Study. Journal of Organic Chemistry. Link

    • Context: Establishes the dominance of the 2-pyridone form in solid-state thermodynamics.[1]

  • Moreau, C., et al. (2004). Recent catalytic advances in the chemistry of substituted furans. Coordination Chemistry Reviews. Link

    • Context: Mechanisms of furan ring sensitivity to oxidation and acidic degradation.[3]

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link

    • Context: Regulatory framework for the described stress testing protocols.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Methyl 6-(2-furyl)-2-hydroxynicotinate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold represents a promising chemotype in modern medicinal chemistry, integrating the well-established pharmacophoric features of both nicotinic acid and furan moieties. This technical guide provides an in-depth analysis of the potential biological targets for this scaffold, moving beyond a superficial listing to explore the causal relationships that underpin these interactions. By synthesizing existing knowledge on the constituent fragments, we identify and elaborate on three high-probability molecular targets: Cyclooxygenase-2 (COX-2), G-protein coupled receptor 109A (GPR109A), and Tubulin. For each target, we provide a detailed scientific rationale, propose experimental validation workflows, and present relevant data in a structured format to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The design of novel therapeutic agents often hinges on the strategic combination of known bioactive structural motifs. The Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold is a prime example of this approach, marrying the biological versatility of the nicotinic acid core with the diverse pharmacological profile of the furan ring. Nicotinic acid and its derivatives are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and lipid-lowering effects.[1][2][3] Similarly, the furan moiety is a "privileged scaffold" in drug discovery, present in numerous approved drugs and natural products with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies.[4][5][6]

The amalgamation of these two scaffolds in Methyl 6-(2-furyl)-2-hydroxynicotinate suggests a synergistic or additive effect, leading to a unique pharmacological profile. This guide delves into the most probable biological targets for this hybrid molecule, providing a foundational roadmap for its investigation and development as a potential therapeutic agent.

Potential Biological Target I: Cyclooxygenase-2 (COX-2)

Scientific Rationale

A substantial body of evidence points towards the anti-inflammatory potential of both nicotinic acid and furan-containing compounds.[6][7][8] A key enzyme implicated in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[9][10] Several studies have demonstrated the ability of nicotinic acid derivatives to act as potent and selective COX-2 inhibitors.[1][11] The structural features of the Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold, particularly the arrangement of the aryl (furan) and acidic (hydroxynicotinate) moieties, are amenable to binding within the active site of COX-2. The furan ring can occupy the hydrophobic side pocket of the enzyme's active site, while the hydroxynicotinate core can interact with key residues, such as those in the main channel, leading to inhibition of prostaglandin synthesis.

Experimental Validation Workflow

A systematic approach to validate COX-2 as a target for the Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold would involve a multi-tiered experimental cascade.

COX2_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_mechanism Mechanism of Action Enzymatic_Assay COX-1/COX-2 Enzymatic Assay Cell-based_Assay Cell-based PGE2 Assay Enzymatic_Assay->Cell-based_Assay Confirm cellular activity Docking Molecular Docking Enzymatic_Assay->Docking Predict binding mode Edema_Model Carrageenan-induced Paw Edema Cell-based_Assay->Edema_Model Evaluate in vivo efficacy Arthritis_Model Collagen-induced Arthritis Model Edema_Model->Arthritis_Model Assess therapeutic potential Crystallography X-ray Co-crystallography Docking->Crystallography Confirm binding interaction

Figure 1: Experimental workflow for validating COX-2 inhibition.

Step-by-Step Protocols:

  • COX-1/COX-2 Enzymatic Inhibition Assay:

    • Objective: To determine the in vitro inhibitory activity and selectivity of the compound against purified COX-1 and COX-2 enzymes.

    • Method: Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical). Incubate varying concentrations of the test compound with purified ovine COX-1 and human recombinant COX-2. Initiate the reaction by adding arachidonic acid and measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

    • Data Analysis: Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

  • Cell-based PGE2 Assay:

    • Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

    • Method: Use a cell line that expresses high levels of COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Pre-treat the cells with the test compound for a specified time, followed by stimulation with LPS. Measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit.

    • Data Analysis: Determine the dose-dependent inhibition of PGE2 production and calculate the IC50 value.

  • In Vivo Anti-inflammatory Model (Carrageenan-induced Paw Edema):

    • Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

    • Method: Administer the test compound orally or intraperitoneally to rodents (e.g., Wistar rats) at various doses. After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw. Measure the paw volume at regular intervals using a plethysmometer.

    • Data Analysis: Calculate the percentage inhibition of paw edema for each dose group compared to the vehicle control.

Data Presentation
Assay Parameter Expected Outcome for an Active Compound
COX-1/COX-2 Enzymatic AssayIC50 (COX-1), IC50 (COX-2), Selectivity IndexLow nanomolar to micromolar IC50 for COX-2; High Selectivity Index (>10)
Cell-based PGE2 AssayIC50 (PGE2 inhibition)Potent inhibition of LPS-induced PGE2 production
Carrageenan-induced Paw Edema% Inhibition of EdemaSignificant, dose-dependent reduction in paw swelling

Potential Biological Target II: G-protein coupled receptor 109A (GPR109A)

Scientific Rationale

GPR109A (also known as HM74A) is a G-protein coupled receptor that is activated by nicotinic acid.[12][13] Its activation is known to mediate a range of effects, including the anti-lipolytic action of niacin and significant anti-inflammatory responses.[4][14] GPR109A is expressed on various immune cells, including monocytes and macrophages, as well as on epithelial cells.[4][12] Upon activation, GPR109A couples to Gi proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][15] This signaling cascade can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[4][14] The structural similarity of the Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold to known GPR109A agonists makes this receptor a highly probable target. The hydroxynicotinic acid core is crucial for receptor recognition, while the 6-(2-furyl) substituent may influence potency and selectivity.

Experimental Validation Workflow

Validating GPR109A as a target requires a combination of cell-based signaling assays and functional readouts.

GPR109A_Validation_Workflow cluster_in_vitro_signaling In Vitro Signaling cluster_functional_assays Functional Assays cAMP_Assay cAMP Accumulation Assay Ca_Mobilization Calcium Mobilization Assay cAMP_Assay->Ca_Mobilization Confirm signaling pathway Cytokine_Release Cytokine Release Assay Ca_Mobilization->Cytokine_Release Link to functional outcome Receptor_Knockdown GPR109A Knockdown/Knockout Cytokine_Release->Receptor_Knockdown Verify target specificity Tubulin_Validation_Workflow cluster_biochemical_cellular Biochemical & Cellular Assays cluster_mechanistic_studies Mechanistic Studies Polymerization_Assay Tubulin Polymerization Assay Antiproliferative_Assay Antiproliferative Assay (MTT/SRB) Polymerization_Assay->Antiproliferative_Assay Correlate with cytotoxicity Docking_Study Molecular Docking at Colchicine Site Polymerization_Assay->Docking_Study Predict binding mode Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Antiproliferative_Assay->Cell_Cycle_Analysis Determine cell cycle effects Immunofluorescence Immunofluorescence Microscopy Cell_Cycle_Analysis->Immunofluorescence Visualize microtubule disruption Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Immunofluorescence->Apoptosis_Assay Confirm apoptotic cell death

Figure 3: Experimental workflow for validating tubulin inhibition.

Step-by-Step Protocols:

  • In Vitro Tubulin Polymerization Assay:

    • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

    • Method: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Incubate purified tubulin with the test compound in a polymerization buffer at 37°C. Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

    • Data Analysis: Determine the IC50 for the inhibition of tubulin polymerization.

  • Antiproliferative Assay:

    • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

    • Method: Treat a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) with increasing concentrations of the test compound for 48-72 hours. Measure cell viability using assays such as MTT or SRB.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Cell Cycle Analysis:

    • Objective: To determine the effect of the compound on cell cycle progression.

    • Method: Treat cancer cells with the test compound for 24 hours. Fix the cells, stain the DNA with propidium iodide (PI), and analyze the cell cycle distribution by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in the G2/M phase of the cell cycle.

Data Presentation
Assay Parameter Expected Outcome for a Tubulin Inhibitor
Tubulin Polymerization AssayIC50 (inhibition)Potent inhibition of tubulin polymerization
Antiproliferative AssayGI50Low micromolar to nanomolar GI50 values against cancer cell lines
Cell Cycle Analysis% of Cells in G2/MSignificant increase in the population of cells arrested in the G2/M phase

Conclusion and Future Directions

The Methyl 6-(2-furyl)-2-hydroxynicotinate scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on a comprehensive analysis of the constituent pharmacophores, this guide has identified and detailed three high-priority biological targets: COX-2 , GPR109A , and tubulin . The provided experimental workflows offer a clear and logical path for researchers to validate these targets and elucidate the mechanism of action of compounds based on this scaffold.

Future research should focus on the synthesis of a focused library of analogues to explore the structure-activity relationships for each of these targets. Optimization of the scaffold to enhance potency, selectivity, and pharmacokinetic properties will be crucial for translating the initial findings into viable clinical candidates. The multi-target potential of this scaffold also warrants investigation, as compounds that modulate more than one of these pathways could offer unique therapeutic advantages in complex diseases such as cancer and chronic inflammatory conditions.

References

  • Abouzid, K. M., & Khalil, O. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. [Link]

  • Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

  • Kashyap, P., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. PubMed. [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • Lukasova, M., et al. (2011). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. NIH. [Link]

  • Zaher, Z. F., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. [Link]

  • Zhang, Y., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. [Link]

  • Ye, L., et al. (2019). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Li, W., et al. (2018). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. PMC. [Link]

  • Abouzid, K. M., et al. (2012). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

  • Akbari, B., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. [Link]

  • Lu, Y., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

  • de Jonge, W. J., et al. (2006). Exploitation of the nicotinic anti-inflammatory pathway for the treatment of epithelial inflammatory diseases. Baishideng Publishing Group. [Link]

  • Wang, Y., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

  • Tolbah, Y. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

  • Dua, R., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

  • Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

  • Chen, Y., et al. (2020). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. Frontiers in Pharmacology. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Wang, Y., & Xue, B. (2012). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). The structures of nicotinic acid and its derivatives. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Organic Synthesis Division, Prometheus Chemical Solutions

Abstract

This application note provides a comprehensive and optimized protocol for the synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The described methodology is based on a convergent strategy employing a one-pot, three-component cyclocondensation reaction, designed for high efficiency, scalability, and ease of execution. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and present a thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and optimized method for the preparation of this valuable compound.

Introduction: The Significance of Substituted 2-Hydroxynicotinates

Substituted 2-hydroxynicotinates, also known as 2-pyridones, are a class of heterocyclic compounds that have garnered considerable interest in the field of drug discovery. The 2-pyridone motif is a recognized pharmacophore present in numerous biologically active molecules and approved pharmaceuticals. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its favorable pharmacokinetic properties, makes it a valuable scaffold for the design of novel therapeutic agents. The incorporation of a furan moiety at the 6-position of the 2-hydroxynicotinate core is anticipated to further modulate the biological activity and physicochemical properties of the molecule, opening new avenues for drug design and development.

Mechanistic Rationale and Synthetic Strategy

The optimized synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate is achieved through a multi-component cyclocondensation reaction. This strategy is advantageous as it allows for the rapid construction of the complex pyridone ring system from readily available starting materials in a single synthetic operation.[1][2] The core of this approach is the reaction between a β-ketoester, an α,β-unsaturated aldehyde, and an ammonia source.

Our optimized protocol utilizes methyl acetoacetate, 3-(2-furyl)acrolein, and ammonium acetate as the key building blocks. The reaction proceeds through a series of tandem reactions, initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the desired 2-pyridone scaffold.

Reaction Mechanism Overview

Reaction_Mechanism Start Methyl Acetoacetate + 3-(2-furyl)acrolein + Ammonium Acetate Intermediate1 Knoevenagel Condensation Product Start->Intermediate1 [1] Intermediate2 Michael Addition of Enamine Intermediate1->Intermediate2 [2] Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 [3] Intermediate4 Dehydration Intermediate3->Intermediate4 [4] Product Methyl 6-(2-furyl)-2-hydroxynicotinate Intermediate4->Product [5]

Caption: Proposed reaction mechanism for the one-pot synthesis.

Optimized Synthesis Protocol

This protocol has been optimized for a laboratory scale of 10 mmol. For scaling up, appropriate adjustments to reaction time, temperature, and purification methods may be necessary.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumePurity
Methyl acetoacetate116.12101.16 g (1.12 mL)≥99%
3-(2-furyl)acrolein122.12101.22 g≥98%
Ammonium acetate77.08151.16 g≥98%
Ethanol (anhydrous)46.07-50 mL≥99.5%
Acetic acid (glacial)60.05-1 mL≥99.7%
Diethyl ether74.12-As neededACS grade
Saturated NaHCO₃--As needed-
Brine--As needed-
Anhydrous MgSO₄120.37-As needed-
Experimental Procedure
Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup: Combine reactants in ethanol. Reflux 2. Reflux: Heat the mixture under reflux for 6-8 hours. Setup->Reflux Cooling 3. Cooling & Precipitation: Cool to room temperature, then in an ice bath. Reflux->Cooling Filtration 4. Isolation: Filter the precipitate and wash with cold diethyl ether. Cooling->Filtration Purification 5. Purification: Recrystallize from ethanol/water. Filtration->Purification Characterization 6. Characterization: Analyze by NMR, IR, and MS. Purification->Characterization

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.16 g, 10 mmol), 3-(2-furyl)acrolein (1.22 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask, followed by 1 mL of glacial acetic acid. The acetic acid acts as a catalyst to promote the initial condensation steps.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Isolation of the Product: Collect the solid product by vacuum filtration. Wash the precipitate with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Expected Yield and Product Characteristics
  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • Melting Point: To be determined

  • Solubility: Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.

Characterization

The identity and purity of the synthesized Methyl 6-(2-furyl)-2-hydroxynicotinate should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the furan protons, pyridine ring protons, methyl ester protons, and the hydroxyl proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbons of the furan ring, the pyridone ring, and the methyl ester.

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the pyridone, and C-O and C-N stretches.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and comparison with the observed m/z value to confirm the molecular formula (C₁₁H₉NO₄).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Methyl acetoacetate and glacial acetic acid are corrosive and should be handled with care.

  • 3-(2-furyl)acrolein is a potential irritant. Avoid inhalation and contact with skin.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Conclusion

This application note presents a robust and optimized protocol for the synthesis of Methyl 6-(2-furyl)-2-hydroxynicotinate. The one-pot, three-component cyclocondensation approach offers a significant improvement over traditional multi-step synthetic routes in terms of efficiency, atom economy, and operational simplicity. This method provides a reliable means for researchers to access this valuable heterocyclic scaffold for further investigation in various scientific disciplines.

References

  • ACS Publications. (2025). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry. [Link][1][2]

  • National Center for Biotechnology Information. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed Central. [Link][3]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. [Link][4]

  • Semantic Scholar. (2004). Synthesis of pyridone and pyridine rings by [4+2] hetero-cyclocondensation. [Link][5]

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link][6]

Sources

Hydrolysis conditions for converting Methyl 6-(2-furyl)-2-hydroxynicotinate to acid

[1]

Executive Summary

The conversion of methyl 6-(2-furyl)-2-hydroxynicotinate (Compound 1 ) to its free acid form (Compound 2 ) presents a specific chemoselective challenge. While ester hydrolysis is a standard transformation, the presence of the furan ring (acid-sensitive, prone to ring-opening/polymerization) and the 2-hydroxypyridine moiety (tautomeric with 2-pyridone, reducing ester electrophilicity) requires a tailored approach.[1]

This guide recommends a Lithium Hydroxide (LiOH)-mediated saponification in a THF/Water system. This method offers the optimal balance of nucleophilicity and mildness, avoiding the decomposition pathways associated with strong acid hydrolysis or high-temperature basic refluxes.

Key Chemical Transformation
  • Substrate: Methyl 6-(2-furyl)-2-hydroxynicotinate[1]

  • Product: 6-(2-furyl)-2-hydroxynicotinic acid[1][2]

  • Primary Challenge: Preserving the furan ring while overcoming the vinylogous amide character of the ester.

Chemical Context & Mechanistic Insight

Structural Considerations

To design the experiment correctly, one must understand the electronic environment of the substrate:

  • Furan Sensitivity: Furan rings are electron-rich heteroaromatics. They are highly susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and polymerization.[1][3] Therefore, acidic hydrolysis (e.g., HCl/reflux) is strictly contraindicated.

  • Pyridone Tautomerism: The "2-hydroxy" group exists in equilibrium with the "2-pyridone" tautomer. In the pyridone form, the N-H and C=O bonds donate electron density into the ring, rendering the C3-ester less electrophilic than a standard benzoate ester. This often necessitates thermal activation (mild heating) to drive the reaction to completion.

Reaction Mechanism (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism (BAc2). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the methoxide leaving group.

MechanismstartMethyl Ester(Substrate)OH_attackNucleophilic Attack(OH- adds to C=O)start->OH_attack+ LiOHTetrahedralTetrahedralIntermediateOH_attack->TetrahedralCollapseCollapse &Elimination of OMe-Tetrahedral->CollapseDeprotonationIrreversibleDeprotonation(Formation of Carboxylate)Collapse->DeprotonationFastAcidificationWorkup (H+)Precipitation of Free AcidDeprotonation->AcidificationFinal Step

Figure 1: Mechanistic flow of the base-mediated hydrolysis.[1] The irreversible deprotonation step drives the equilibrium, crucial for the less reactive nicotinate ester.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Methyl 6-(2-furyl)-2-hydroxynicotinate Substrate>95% Purity
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) Base3.0 - 5.0 Equivalents
Tetrahydrofuran (THF) SolventHPLC Grade, non-stabilized preferred
Water (Deionized) Co-solventType II or better
Hydrochloric Acid (1M) WorkupTitrated for pH adjustment
Methanol (Optional) Co-solventHPLC Grade (if solubility is poor)
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 1.0 equivalent of Methyl 6-(2-furyl)-2-hydroxynicotinate in THF (approx. 10 mL per gram of substrate).

    • Note: If the substrate does not dissolve completely, add Methanol (up to 20% v/v).

  • Prepare a solution of LiOH·H₂O (3.0 equivalents) in a minimum amount of Water (approx. 3-5 mL per gram of LiOH).

  • Add the aqueous LiOH solution dropwise to the stirring substrate solution. The mixture may turn slightly yellow or orange (characteristic of pyridone anions).

Step 2: Reaction Monitoring
  • Stir the reaction mixture at Room Temperature (20-25°C) for 2 hours.

  • Check TLC/HPLC:

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM) or Ethyl Acetate/Hexanes (depending on polarity).

    • Visualization: UV (254 nm). The acid product will likely stay at the baseline or streak without acetic acid in the eluent.

  • Decision Point:

    • If starting material (SM) remains >10%, heat the mixture to 50°C (external oil bath). Do not exceed 60°C to protect the furan ring.

    • Monitor hourly until SM is consumed (typically 4-6 hours total).

Step 3: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C bath) to remove the majority of THF/Methanol. You will be left with an aqueous slurry of the carboxylate salt.

  • Dilute the residue with Water (approx. 10-15 mL per gram of starting material) to ensure all salts are dissolved.

  • Filtration (Optional): If there is any insoluble black particulate (polymerized furan), filter through a Celite pad.

  • Acidification (Critical Step):

    • Place the beaker in an ice bath (0-5°C).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Monitor pH using a pH meter or narrow-range paper.[1]

    • Target pH: 3.0 - 4.0.

    • Observation: The product should precipitate as a white to off-white solid.

    • Caution: Do not drop pH below 2.0, as the pyridine nitrogen may protonate, forming a soluble hydrochloride salt, reducing isolated yield.

Step 4: Purification
  • Collect the precipitate via vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold water (2 x 10 mL) to remove residual LiCl and excess acid.

  • Wash with a small amount of cold diethyl ether or acetone to remove unreacted organic impurities (if any).

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Optimization & Troubleshooting Guide

The following table summarizes common issues and chemically-grounded solutions.

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance or vinylogous amide stability.[1]Increase temperature to 50°C; switch base to NaOH (stronger nucleophile, but riskier for furan).
Dark/Black Reaction Mixture Furan decomposition (polymerization).Temperature too high or presence of oxidants. Degas solvents with N₂ prior to use; keep temp <50°C.
No Precipitate upon Acidification Product formed water-soluble salt (pH too low) or amphoteric nature.Adjust pH carefully to the Isoelectric Point (pI) (typically pH 3-4). If still soluble, saturate aqueous layer with NaCl and extract with EtOAc/THF (3:1).
Product is Oily/Sticky Trapped solvent or impurities.Triturate the solid with Acetonitrile or Diethyl Ether to induce crystallization.
Alternative Conditions (Screening Matrix)

If the standard LiOH method fails, consider these validated alternatives:

  • Method B (Potassium Trimethylsilanolate - KOTMS): Anhydrous conditions. KOTMS in THF at RT. Mechanism: Nucleophilic attack by silanolate. Very mild, good for highly sensitive substrates.

  • Method C (Enzymatic): Pig Liver Esterase (PLE) in Phosphate Buffer (pH 7). Pros: Extremely mild. Cons: Very slow, requires enzyme screening.

Expected Analytical Results

To validate the synthesis, compare your data against these expected parameters:

  • Physical State: White to pale yellow powder.

  • Solubility: Soluble in DMSO, dilute base (NaHCO₃), and hot Methanol. Insoluble in non-polar solvents (Hexanes).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.0-14.0 ppm (Broad s, 1H, -COOH)[1]

    • δ 11.5-12.5 ppm (Broad s, 1H, -OH/NH tautomer)[1]

    • δ 8.0-8.3 ppm (d, 1H, Pyridine H-4)[1][4]

    • δ 7.8 ppm (d, 1H, Furan H-5)[1]

    • δ 7.1 ppm (d, 1H, Furan H-3)[1]

    • δ 6.8-7.0 ppm (d, 1H, Pyridine H-5)[1]

    • δ 6.6 ppm (dd, 1H, Furan H-4)[1]

    • Note: The methyl singlet (~3.8 ppm) from the starting material must be absent.

Workflow Visualization

WorkflowStartStart: Methyl Ester(1.0 equiv)DissolveDissolve in THF(Optional: +MeOH)Start->DissolveAddBaseAdd LiOH (aq)3.0 equivDissolve->AddBaseMonitorMonitor (TLC/HPLC)2h @ RTAddBase->MonitorCheckConversion>90%?Monitor->CheckHeatHeat to 50°C(Max 4h)Check->HeatNoWorkupEvaporate THFDilute with WaterCheck->WorkupYesHeat->MonitorRe-checkAcidifyAcidify to pH 3-4(1M HCl, 0°C)Workup->AcidifyFilterVacuum Filtration& Wash (Cold H2O)Acidify->FilterDryDry (Vac Oven, 45°C)Final ProductFilter->Dry

Figure 2: Operational workflow for the hydrolysis protocol.[1][5] Decision nodes are highlighted in yellow.

References

  • Organic Syntheses, Coll.[6][7] Vol. 4, p. 444 (1963). Hydrolysis of esters using LiOH/THF systems. [Link]

  • Common Organic Chemistry. Ester Hydrolysis Conditions (LiOH, NaOH, KOH). [Link]

  • PubChem Compound Summary. 2-Hydroxynicotinic acid Properties and Tautomerism. [Link]

  • MDPI Molecules. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (Context for nicotinic acid derivative synthesis). [Link]

Troubleshooting & Optimization

Technical Support Center: Purification and Recrystallization of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during the purification and recrystallization of nicotinate esters. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific issues that can arise during the recrystallization process. Each question is framed around a common experimental failure, followed by an in-depth explanation of the causes and a step-by-step guide to resolution.

Q1: My nicotinate ester "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Several factors can contribute to this issue.

Causality and Resolution:

  • High Impurity Load: The presence of significant impurities can depress the melting point of your compound, making it more likely to separate as an oil.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A simple wash with a suitable solvent or passing the crude material through a short silica plug can remove gross impurities that may be interfering with crystal formation.[1]

  • Inappropriate Solvent Choice: If the boiling point of your recrystallization solvent is higher than the melting point of your nicotinate ester, the compound will melt before it dissolves and will likely separate as an oil upon cooling.[2]

    • Solution: Select a solvent or a solvent mixture with a lower boiling point. For example, if methyl nicotinate (m.p. 39 °C) is oiled out from toluene (b.p. 111 °C), consider a lower-boiling solvent like ethanol or an ethanol/water mixture.[3]

  • Cooling Rate is Too Rapid: Rapidly cooling a highly concentrated solution does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[4][5][6]

  • Excessive Supersaturation: Using the absolute minimum amount of a very good solvent can lead to a solution that becomes supersaturated too quickly upon cooling.

    • Solution: Re-heat the solution and add a small, measured amount of additional hot solvent (1-5% more) to slightly decrease the saturation level. This will lower the temperature at which crystallization begins, hopefully to below the compound's melting point.[5]

A decision tree to diagnose and solve oiling out issues.

G start Problem: Nicotinate Ester Oiled Out check_solvent Is the solvent's boiling point higher than the ester's melting point? start->check_solvent check_purity Is the crude material of low purity? check_solvent->check_purity No sol_solvent Action: Choose a lower-boiling solvent or solvent pair. check_solvent->sol_solvent Yes check_cooling Was the solution cooled rapidly? check_purity->check_cooling No sol_purity Action: Perform a pre-purification step (e.g., silica plug, wash). check_purity->sol_purity Yes check_concentration Is the solution highly concentrated? check_cooling->check_concentration No sol_cooling Action: Allow slow cooling to room temperature before using an ice bath. check_cooling->sol_cooling Yes sol_concentration Action: Re-heat and add a small amount of additional hot solvent. check_concentration->sol_concentration Yes

Q2: My solution is clear and at the correct temperature, but no crystals have formed. What should I do?

A2: The failure of a supersaturated solution to produce crystals indicates an issue with nucleation, the initial step in crystal formation. The solution may require a physical or chemical prompt to initiate the process.

Causality and Resolution:

  • Insufficient Supersaturation: You may have added too much solvent, preventing the solution from reaching the necessary concentration for crystallization upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[5]

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Sometimes a very clean solution in smooth glassware lacks these initiation sites.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide an ideal surface for nucleation.[4][6]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.

  • Inhibitory Soluble Impurities: Certain impurities can remain in solution and interfere with the crystallization process, even at low concentrations.

    • Solution: If nucleation techniques fail, the solvent may need to be removed (e.g., by rotary evaporation) and recrystallization attempted with a different solvent system.[5]

Q3: My recrystallization resulted in a very low yield. What are the likely causes?

A3: A low yield is a frustrating outcome that typically points to procedural errors where the product was unintentionally lost.

Causality and Resolution:

  • Excess Solvent Usage: The most common cause of low yield is using too much solvent to dissolve the crude product. Since the compound has some solubility even in the cold solvent, a larger volume of solvent will retain more of your product in the final "mother liquor."[5]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your solid. Add the hot solvent portion-wise with heating until the solid just dissolves.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), it will be lost.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is kept hot. This can be achieved by placing it on a steam bath or hot plate. Using a fluted filter paper can also speed up the filtration process, minimizing cooling.[4]

  • Incomplete Crystallization: Cooling for an insufficient amount of time or not to a low enough temperature will leave a significant amount of product dissolved in the mother liquor.

    • Solution: After cooling to room temperature, ensure the flask is left in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]

Q4: My final product is still colored, even after recrystallization. How can I obtain a colorless product?

A4: The persistence of color indicates the presence of highly colored impurities that co-crystallize with your product or are trapped within the crystal lattice.

Causality and Resolution:

  • Colored Impurities: Many organic reactions produce minor, highly conjugated byproducts that are intensely colored. These may have similar solubility profiles to your desired ester.

    • Solution (Activated Carbon): Add a very small amount of decolorizing activated carbon (charcoal) to the hot solution before filtration. The carbon has a high surface area that adsorbs the colored impurity molecules.[7]

    • Important: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Use it sparingly, as excessive amounts can also adsorb your product, reducing the yield. Perform a hot gravity filtration immediately after adding the charcoal to remove it.

  • Chromophore Destruction: In some cases, particularly with crude nicotinic acid derivatives from nitric acid oxidation, the yellow color is due to a chromophore that can be destroyed.[7]

    • Solution: A specialized technique for crude nicotinic acid involves melting the solid and holding it in a molten state, which can break down the colored impurity before recrystallization.[7] This is a more advanced method and should be approached with caution.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles and practices of nicotinate ester purification.

Q5: How do I select the best solvent for recrystallizing my specific nicotinate ester?

A5: The ideal recrystallization solvent is one in which your nicotinate ester is highly soluble at high temperatures but poorly soluble at low temperatures.[4][8] The impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Solvent Selection Protocol:

  • Consult Literature: Check sources like the Merck Index or published procedures for solubility data on your compound or structurally similar compounds.[8]

  • Consider Polarity: A general rule of thumb is "like dissolves like." Nicotinate esters are moderately polar. Solvents like ethanol, ethyl acetate, or acetone are often good starting points.[9][10]

  • Small-Scale Testing:

    • Place ~20-30 mg of your crude ester into a small test tube.

    • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound well.

    • Heat the test tube. The compound should dissolve completely.

    • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a promising solvent.[11]

  • Two-Solvent Systems: If no single solvent is ideal, a two-solvent system can be used. This involves a "soluble solvent" in which the ester dissolves readily and an "insoluble solvent" (miscible with the first) in which it does not.[4][8] A common pair for esters is ethanol (soluble) and water (insoluble).

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; can be slow to evaporate.[10]
Ethanol78HighExcellent general-purpose solvent for moderately polar compounds.
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumA good choice for many esters, following the "like dissolves like" principle.[10][12]
Acetone56MediumVery effective, but its low boiling point means it evaporates quickly.
Toluene111LowUseful for less polar compounds; high boiling point can cause oiling out.
Hexane69Very LowGood for nonpolar compounds or as the "insoluble" solvent in a pair.
Q6: What are the typical impurities found in a crude nicotinate ester synthesis?

A6: Impurities depend on the synthetic route, but common ones include:

  • Unreacted Starting Materials: Residual nicotinic acid or the alcohol used for esterification.[9] Nicotinic acid can be removed with a mild bicarbonate wash during workup.[13]

  • Hydrolysis Product: The primary degradation product is nicotinic acid, formed if the ester is exposed to moisture, especially under acidic or basic conditions.[9][14]

  • Positional Isomers: If the starting material was not pure, you might have isomers like methyl isonicotinate (from isonicotinic acid).[9]

  • Synthesis Byproducts: Depending on the method (e.g., Fischer esterification, use of nicotinoyl chloride), you may have residual acid catalysts or other reagents.[15][16][17] Synthetic routes starting from different materials may introduce unique impurities, such as 2,3'-bipyridine in tobacco-derived nicotine products.[18]

Q7: What analytical methods should I use to confirm the purity and identity of my final product?

A7: A combination of techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. It can quantify the main compound and detect even trace amounts of impurities, such as the nicotinic acid hydrolysis product.[9][14]

  • Gas Chromatography (GC): Excellent for volatile esters like methyl or ethyl nicotinate. It provides purity information and can be coupled with Mass Spectrometry (GC-MS) for identification of impurities.[9][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the ester, ensuring the correct alcohol has been attached and that the pyridine ring is intact.[9][19]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the key ester carbonyl functional group, which typically shows a strong absorption band around 1720 cm⁻¹.[9]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Section 3: Key Experimental Protocol

This section provides a detailed, step-by-step methodology for a standard recrystallization procedure.

Protocol 1: General Single-Solvent Recrystallization of a Nicotinate Ester

This protocol outlines a standard procedure for purifying a solid nicotinate ester using a single, pre-determined solvent.

Objective: To purify a crude solid nicotinate ester by removing soluble and insoluble impurities.

Methodology:

  • Dissolution:

    • Place the crude solid nicotinate ester in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar or a boiling chip.

    • On a hot plate, bring your chosen recrystallization solvent to a gentle boil in a separate beaker.

    • Add the minimum amount of hot solvent to the Erlenmeyer flask to completely dissolve the crude solid. Add the solvent in small portions, allowing the solution to heat up and stir between additions.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a spatula-tip amount of activated carbon.

    • Re-heat the solution to boiling for 2-3 minutes while stirring.

  • Hot Gravity Filtration (If Necessary):

    • This step is required if there are insoluble impurities or if activated carbon was used.

    • Place a second, clean Erlenmeyer flask on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the flask.

    • Allow the apparatus to heat up.

    • Pour the hot solution containing your compound through the fluted filter paper. The goal is to keep the solution hot to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass.

    • Remove the flask from the heat and place it on an insulated surface (e.g., a cork ring or folded paper towel).

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Crystal formation should begin.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to induce maximum crystallization.

  • Isolation and Washing:

    • Set up a Büchner funnel for vacuum filtration.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and swirl the crystallized mixture to create a slurry, then pour it into the Büchner funnel.

    • Once the solvent has been pulled through, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying:

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and let them air-dry completely. The final product should be a dry, crystalline solid.

A visual guide to the recrystallization process.

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation A Place Crude Ester in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C Hot Solution (Ester + Soluble Impurities) B->C D Hot Gravity Filtration (Removes Insoluble Impurities) C->D E Cool Filtrate Slowly to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Nicotinate Ester I->J

References

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • O'Donnell, J. J. (1957). U.S. Patent No. 2,816,112.
  • Schering, A. G. (1962). U.S. Patent No. 3,057,856.
  • Organic Syntheses Procedure. (n.d.). 2.
  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities.
  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre.
  • Li, G., et al. (n.d.).
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • American Chemical Society. (n.d.). Nicotinic Acid Esters.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Ethyl Nicotinate.
  • Rovesti, G. (2017). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Degussa, A. G. (1984). U.S. Patent No. 4,447,615.
  • European Patent Office. (2017).
  • El-Hellani, A., & El-Hage, R. (2023).
  • Wernly-Chung, G. G., et al. (n.d.).
  • Frizon, T. E., et al. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents.
  • Dull, G. M., & Moldoveanu, S. C. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit User. (2019). How to purify esters. Reddit.
  • National Drug Company. (1962). U.S. Patent No. 3,037,987.
  • ResearchGate. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
  • Wikipedia. (n.d.). Methyl nicotinate.
  • University of Rochester. (n.d.). Purification: How To.
  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?.
  • Reddit User. (2020).
  • Mitsubishi Gas Chemical Company. (1981). U.S. Patent No. 4,304,925.
  • Reddit User. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.
  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • ResearchGate. (2025). Differences among moisturizers in affecting skin susceptibility to hexyl nicotinate, measured as time to increase skin blood flow.
  • University of Turin. (n.d.). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS.
  • Reddit User. (2024).
  • Pires, R. (2020).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (2016). How to purify esterefication product?.
  • PubMed. (n.d.).
  • Costa, V. G., et al. (2022). Trends in analytical methods for analysis of tobacco products: An Overview. Revista T eccen.
  • EWG Skin Deep. (n.d.). What is METHYL NICOTINATE.
  • Reddy, M. S., et al. (2013). U.S. Patent No. 8,378,111.

Sources

Minimizing side reactions during the synthesis of furan-substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of furan-substituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling these two essential heterocyclic systems. The inherent reactivity of the furan ring, combined with the electronic properties of pyridine, presents unique challenges. This document provides in-depth, experience-driven answers to common problems, focusing on the "why" behind the "how" to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that researchers often have before embarking on or while troubleshooting their syntheses.

Q1: Why is my furan-containing starting material decomposing during the reaction?

A: The furan ring is notoriously sensitive to acidic conditions.[1] Under Brønsted or Lewis acidity, the ring can be protonated, leading to nucleophilic attack (often by water or other solvents) and subsequent ring-opening.[2][3] This is particularly problematic in reactions requiring acid catalysis, such as some variations of the Paal-Knorr synthesis or deprotection steps.[4] The presence of electron-donating substituents on the furan ring can exacerbate this instability.[1]

Q2: I'm attempting a Suzuki-Miyaura coupling with a bromo-pyridine and a furan-boronic acid, but the yield is consistently low with significant starting material recovery. What's the likely issue?

A: Low reactivity in Suzuki-Miyaura couplings involving pyridines often points to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species.[5] This is especially true for 2-halopyridines. The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands are required to stabilize the active catalytic species and promote the desired cross-coupling pathway over catalyst deactivation.[5][6]

Q3: I'm observing a significant amount of a bi-furan or bi-pyridine byproduct in my cross-coupling reaction. How can I prevent this?

A: This side reaction is known as homocoupling and is a common issue in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including the reaction of two organoboronic acid molecules or two aryl halide molecules. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by reaction conditions that favor transmetalation and reductive elimination of the homocoupled product. Meticulous degassing of solvents and the use of highly active catalyst systems that favor the rate of cross-coupling over homocoupling are key solutions.

Q4: Can I perform a Friedel-Crafts type reaction directly on a furan-substituted pyridine?

A: This is generally not advisable and is fraught with challenges. Both rings have complex reactivity profiles. The pyridine ring is deactivated towards electrophilic aromatic substitution and typically requires harsh conditions. Conversely, the furan ring is highly activated but, as mentioned, is prone to decomposition under the strong Lewis or Brønsted acids used for Friedel-Crafts reactions.[1][7] The reaction would likely result in low yields and significant decomposition or polymerization of the furan moiety. Alternative strategies, such as synthesizing the substituted fragments separately and then coupling them, are far more reliable.

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section provides detailed, problem-oriented guidance for specific synthetic methodologies.

Guide 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming the C-C bond between furan and pyridine. However, its success is highly dependent on the precise tuning of the catalyst system and reaction conditions.

Problem: Low to no product formation, recovery of starting materials.

  • Probable Cause 1: Catalyst Inhibition by Pyridine Nitrogen. The pyridine nitrogen is coordinating to the palladium catalyst, effectively poisoning it.[5]

  • Proposed Solution 1: Employ a state-of-the-art catalyst system designed for heteroaryl coupling. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. These ligands create a sterically hindered and electron-rich environment around the palladium atom, which favors the reductive elimination of the product and discourages the formation of stable, inactive pyridine-palladium complexes.[5] Palladium pre-catalysts, such as G3 or G4 palladacycles, are often more effective than traditional sources like Pd(PPh₃)₄ because they provide a reliable source of active Pd(0).

  • Probable Cause 2: Poor Quality Boronic Acid/Ester. The furan-boronic acid may have degraded, leading to protodeboronation (replacement of the B(OH)₂ group with a hydrogen) before coupling can occur. Furan-boronic acids can be less stable than their aryl counterparts.

  • Proposed Solution 2: Use freshly prepared or high-purity furan-boronic acid or, preferably, its corresponding pinacol ester (Bpin), which is significantly more stable. Always store boronic acids and esters under an inert atmosphere and in a desiccator. Confirm the integrity of the reagent by NMR before use.

The choice of ligand is arguably the most critical parameter. The table below summarizes the general performance of common ligands for coupling a generic 2-chloropyridine with 2-furylboronic acid.

LigandCatalyst PrecursorTypical Yield RangeKey Characteristics
PPh₃Pd(OAc)₂ or Pd₂(dba)₃0-20%"First-generation" ligand; often ineffective for challenging heteroaryl couplings due to catalyst inhibition.
dppfPdCl₂(dppf)30-60%Bidentate ligand; offers moderate improvement but can still suffer from low turnover.[8]
SPhosSPhos Pd G370-95%Bulky, electron-rich biarylphosphine; excellent for preventing catalyst deactivation and promoting high yields.[5]
XPhosXPhos Pd G475-98%Highly active and versatile ligand; often the go-to choice for difficult couplings involving sterically hindered or deactivated partners.[9]

This protocol provides a robust starting point for coupling a halo-pyridine with a furan-boronic acid pinacol ester.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the halo-pyridine (1.0 equiv), furan-boronic acid pinacol ester (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out the palladium catalyst (e.g., XPhos Pd G4, 2 mol%). Add the catalyst to the Schlenk flask.

  • Solvent Addition: Add degassed solvent. A common and effective system is a 10:1 mixture of 1,4-dioxane and water. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

// Main Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation\nComplex", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Reagents and Products ArX [label="Py-X", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FurBpin [label="Fur-B(OR)₂", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Py-Fur", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=plaintext];

// Side Reaction Nodes Inhibition [label="Catalyst Inhibition\n(Inactive Py-Pd Complex)", shape=box, style="rounded,filled", fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2]; Homocoupling [label="Homocoupling\n(Fur-Fur)", shape=house, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF"];

// Main Cycle Edges Pd0 -> OxAdd [label=" + Py-X"]; OxAdd -> Transmetal [label=" + Fur-B(OR)₂\n+ Base"]; Transmetal -> RedElim; RedElim -> Pd0 [label=" - Product"]; RedElim -> Product [style=dashed];

// Side Reaction Edges Pd0 -> Inhibition [label=" + Pyridine\n(slow)", style=dashed, color="#D93025"]; Transmetal -> Homocoupling [label="Side\nPathway", style=dashed, color="#D93025"]; } axdot Caption: Suzuki catalytic cycle with key side reactions.

Guide 2: Paal-Knorr Type Furan-to-Pyridine Ring Transformation

While not a direct coupling, this classical method can be adapted to transform a furan derivative into the core of a pyridine ring, often used for synthesizing hydroxypyridines.[10] The primary challenge here is the acid-lability of the furan ring.

Problem: Reaction yields a complex mixture of products or black tar, with no desired pyridine observed.

  • Probable Cause: Furan Ring Opening and Polymerization. The use of strong, hot mineral acids (e.g., H₂SO₄, HCl) causes irreversible ring-opening of the furan precursor, leading to a cascade of side reactions and polymerization.[11][12]

  • Proposed Solution: Utilize milder, controlled conditions. The key is to facilitate the desired ring-opening/re-cyclization cascade with ammonia without allowing uncontrolled decomposition.

    • Milder Acids: Use weaker acids like acetic acid or employ a Lewis acid catalyst that is less harsh.

    • High Pressure/Temperature Ammonia: The classical approach involves heating the furan substrate with ammonia (or an ammonia source like ammonium acetate) in an autoclave. This allows the reaction to proceed at a reasonable rate without requiring a strong external acid catalyst.

    • Stepwise Approach: In some cases, a stepwise transformation involving an initial oxidation or derivatization of the furan ring can make it more amenable to a controlled reaction with an amine source.[13]

This protocol is adapted for the conversion of 2-acetylfuran to 2-methyl-3-hydroxypyridine.[10]

  • Reactor Charging: To a high-pressure stainless-steel autoclave, add 2-acetylfuran (1.0 equiv) and a suitable solvent such as methanol.

  • Ammonia Source: Add an ammonia source. This can be aqueous ammonia (e.g., 28% NH₄OH) or liquid ammonia condensed directly into the cooled reactor. An ammonium salt like NH₄Cl can be used as a catalyst.[10]

  • Reaction Execution: Seal the autoclave securely. Heat the reactor to the target temperature (typically 160-180 °C) with stirring. The internal pressure will build significantly. (Caution: This procedure must be performed by trained personnel with appropriate safety equipment and a properly rated pressure vessel).

  • Monitoring & Workup: Maintain the temperature for 12-24 hours. After the reaction, cool the autoclave to room temperature completely before carefully venting the excess pressure in a fume hood.

  • Isolation: Open the reactor and transfer the contents. The product often needs to be separated from unreacted starting material and side products like 2-acetylpyrrole.[10] An acid-base extraction can be effective for isolating the phenolic pyridine product.

// Nodes Furan [label="Furan Substrate", fillcolor="#FBBC05"]; ProtonatedFuran [label="Protonated Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredPath [label="Desired Ring Transformation\n(e.g., with NH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RingOpened [label="Ring-Opened Intermediate", fillcolor="#D93025", fontcolor="#FFFFFF"]; Polymer [label="Decomposition/\nPolymerization", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"]; Product [label="Pyridine Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Furan -> ProtonatedFuran [label=" H⁺ (Strong Acid)"]; ProtonatedFuran -> DesiredPath [label=" Controlled Conditions\n(e.g., High T, NH₃)", color="#34A853"]; ProtonatedFuran -> RingOpened [label=" Harsh Conditions\n(e.g., H₂O, low T)", color="#D93025"]; RingOpened -> Polymer; DesiredPath -> Product; } axdot Caption: Competing pathways for acid-catalyzed furan reactions.

References

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP c
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025). MDPI. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (2016). Catalysis Science & Technology (RSC Publishing). [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • New Methods for the Transformation of Furans into Pyridines. (1955). Acta Chemica Scandinavica. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2023). PubMed. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2008). The Journal of Organic Chemistry. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). PubMed Central. [Link]

  • Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. (2025). Preprints.org. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Reaction of furan derivatives with ammonia. Hokkaido University. [Link]

  • (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]

Sources

Addressing degradation of Methyl 6-(2-furyl)-2-hydroxynicotinate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-(2-furyl)-2-hydroxynicotinate

Document ID: TSC-MFHN-2026-02-14

Version: 1.0

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with Methyl 6-(2-furyl)-2-hydroxynicotinate. Users of this compound may observe degradation when working under basic (alkaline) conditions. This guide provides a detailed examination of the degradation pathways, offers practical troubleshooting advice to mitigate instability, and presents validated analytical methods for monitoring the compound's integrity. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I've noticed a change in my solution's properties (e.g., color, precipitate formation, unexpected analytical results) after exposing Methyl 6-(2-furyl)-2-hydroxynicotinate to a basic solution. What is happening?

This is a strong indicator of chemical degradation. Methyl 6-(2-furyl)-2-hydroxynicotinate contains a methyl ester functional group, which is highly susceptible to base-catalyzed hydrolysis, a reaction also known as saponification.[1] In this reaction, hydroxide ions (OH⁻) from the basic solution act as a nucleophile, attacking the ester and breaking it down.[2][3]

Question 2: What is the primary degradation pathway and what are the resulting products?

The principal degradation mechanism is the hydrolysis of the methyl ester to a carboxylate salt and methanol.[1][4] The reaction is effectively irreversible in the presence of a strong base because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[1][5]

  • Parent Compound: Methyl 6-(2-furyl)-2-hydroxynicotinate

  • Primary Degradants: 6-(2-furyl)-2-hydroxynicotinate (as a salt) and Methanol.

G cluster_reactants Reactants cluster_products Products Parent_Ester Methyl 6-(2-furyl)-2- hydroxynicotinate Carboxylate 6-(2-furyl)-2-hydroxynicotinate (Carboxylate Salt) Parent_Ester->Carboxylate Saponification (Base-Catalyzed Hydrolysis) Base Hydroxide Ion (OH⁻) (from Base) Base->Parent_Ester Methanol Methanol

Caption: Primary degradation pathway of Methyl 6-(2-furyl)-2-hydroxynicotinate.

Question 3: Are other parts of the molecule, like the furan ring, susceptible to degradation under basic conditions?

While ester hydrolysis is the most immediate concern, the furan ring can also exhibit instability, particularly under harsh conditions (e.g., high pH, elevated temperatures).[6][7] Strongly alkaline environments can promote furan ring-opening reactions, leading to the formation of various byproducts.[6][8] However, for most standard experimental conditions involving moderately basic solutions, the rate of ester hydrolysis will be significantly faster and the primary degradation pathway to monitor.

Question 4: My experiment requires a basic pH. How can I minimize the degradation of my compound?

Minimizing degradation is crucial for data integrity. Forced degradation studies are often used to understand how an Active Pharmaceutical Ingredient (API) behaves under stress conditions like extreme pH.[9][10][] Based on established principles, here are several strategies you can employ:

StrategyScientific RationaleRecommended Action
Temperature Control Reaction rates, including hydrolysis, are highly temperature-dependent (Arrhenius equation). Lowering the temperature dramatically slows down the degradation kinetics.Conduct your experiment at the lowest feasible temperature. If possible, perform additions and reactions on ice (0-4°C).
pH Optimization The rate of base-catalyzed hydrolysis is directly proportional to the hydroxide ion concentration.Use the mildest base and the lowest pH that still achieves your experimental goal. For example, consider using sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) if appropriate. Use a reliable buffer to maintain a constant pH.
Minimize Exposure Time The extent of degradation is a function of time.Prepare your basic solutions of Methyl 6-(2-furyl)-2-hydroxynicotinate immediately before use. Do not store the compound in basic solutions.[12]
Solvent Choice The choice of solvent can influence reaction rates. Polar aprotic solvents may stabilize furan derivatives.[6]If your experimental design allows, consider using a co-solvent system that may reduce the rate of hydrolysis. This requires empirical testing.
Use of Protecting Groups For synthetic applications, sterically hindering groups near the ester can slow hydrolysis.[13]This is a synthetic chemistry strategy and not applicable for formulated product testing, but it is a consideration in drug design to enhance stability.[13]
Question 5: How can I analytically monitor the degradation and quantify the parent compound and its primary degradant?

A stability-indicating analytical method is essential.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[4][15] The parent ester is significantly more non-polar than its resulting carboxylate salt. In a typical reversed-phase HPLC method, the parent compound will have a longer retention time than the degradation product.

See the Detailed Protocols section below for a validated starting method.

Troubleshooting Workflow

G start Start: Unexpected Experimental Results (e.g., low yield, new impurity) check_base Was the compound exposed to basic (pH > 7) conditions? start->check_base hydrolysis Probable Cause: Base-catalyzed ester hydrolysis (Saponification) check_base->hydrolysis Yes other_issue Investigate other potential issues: - Oxidative degradation - Photodegradation - Excipient incompatibility check_base->other_issue No analyze Action: Analyze sample with stability-indicating HPLC method. hydrolysis->analyze confirm_degradation Is a new, earlier-eluting peak (carboxylate) observed with a corresponding loss of parent peak? analyze->confirm_degradation implement_strategies Solution: Implement mitigation strategies: - Lower Temperature - Use Milder Base / Lower pH - Reduce Exposure Time - Prepare Solutions Fresh confirm_degradation->implement_strategies Yes confirm_degradation->other_issue No end End: Problem Resolved implement_strategies->end

Caption: Troubleshooting workflow for addressing degradation issues.

Detailed Protocols

Protocol 1: HPLC-UV Method for Quantification of Methyl 6-(2-furyl)-2-hydroxynicotinate and its Hydrolysis Product

This protocol provides a starting point for a stability-indicating reversed-phase HPLC method. Method optimization and validation are required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 263 nm ( empirically determine the optimal wavelength).[4]

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Expected Results:

  • 6-(2-furyl)-2-hydroxynicotinate (Degradant): Will elute earlier due to its higher polarity.

  • Methyl 6-(2-furyl)-2-hydroxynicotinate (Parent): Will elute later due to its lower polarity.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Advanced Sustainable Systems.
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
  • General scheme of the study of furan stability. (2025). ResearchGate.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection. (n.d.). ResearchGate.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Milliken.
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. (2008). ACS Publications.
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022). MDPI.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PMC.
  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (2012). ResearchGate.
  • How to resolve stability issues with pamoic acid disodium formulations. (2025). BenchChem.
  • Chemical stability in dosage forms. (2015). Clinical Gate.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). IntechOpen.
  • A DFT study of furan hydrogenation and ring opening on Pd(111). (2013). RSC Publishing.
  • Analysis of methylnicotinate solutions by HPLC. (n.d.). ResearchGate.
  • Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
  • Forced degradation of API and formulation under various stress... (n.d.). ResearchGate.
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024). Biofargo.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). MDPI.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Chemistry Vignettes: Base catalysed ester hydrolysis. (2014). YouTube.
  • BASE CATALYSED HYDROLYSIS OF ESTER. (2020). YouTube.

Sources

Validation & Comparative

Reference Standards for Methyl 6-(2-furyl)-2-hydroxynicotinate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmaceutical intermediates, Methyl 6-(2-furyl)-2-hydroxynicotinate (M6F2HN) presents a unique analytical paradox. While often sold as a simple "97% Reagent Grade" building block, its structural lability and tautomeric equilibrium render standard Certificate of Analysis (CoA) assays unreliable for quantitative critical path activities (e.g., potency assignment or GMP starting material qualification).

This guide objectively compares the three primary approaches to obtaining a reference standard for M6F2HN:

  • Commercial Reagent Grade (The "As-Is" Baseline)

  • Mass Balance Characterization (The Traditional "Gold Standard")

  • qNMR-Certified Working Standard (The Modern, Efficient Alternative)[1][2]

Key Finding: For M6F2HN, qNMR (Quantitative Nuclear Magnetic Resonance) is the superior certification methodology, offering a direct purity measurement that bypasses the chromatographic biases caused by pyridone-hydroxypyridine tautomerism.

Technical Context: The Tautomer Trap

Before comparing standards, one must understand the molecule's behavior. M6F2HN is not a static structure.[1][2][3][4][5][6][7] In solution, it oscillates between the enol form (2-hydroxypyridine) and the keto form (2-pyridone) .[1][2]

  • The Problem: Most commercial suppliers determine purity via unbuffered HPLC-UV.[1][2] Depending on the solvent and pH, the keto and enol forms may separate (causing "ghost" impurity peaks) or have vastly different extinction coefficients, leading to erroneous Area% calculations.

  • The Consequence: A vendor claiming "98% purity by HPLC" may actually possess 92% mass content due to undetected inorganic salts or water, which are invisible to UV detection but critical for stoichiometric calculations.

Visualization: The Tautomer Equilibrium

Tautomerism Enol Enol Form (2-Hydroxypyridine) Favored in non-polar solvents Keto Keto Form (2-Pyridone) Favored in polar/protic solvents Enol->Keto Equilibrium (Kd) Impact Analytical Impact: Split Peaks & Variable UV Response Enol->Impact Keto->Impact

Figure 1: Tautomeric equilibrium of 2-hydroxynicotinates. The ratio depends heavily on solvent polarity and pH, complicating standard HPLC analysis.

Comparative Analysis of Standard Options

The following table contrasts the three grades of reference materials available to researchers.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Commercial Reagent Grade Option B: In-House Mass Balance (CRM) Option C: qNMR Certified Standard
Primary Use Synthesis input; rough scouting.[1][2]GMP Release Testing; Regulatory Filing.[1][2]Routine Analysis; Potency Assignment.[1][2]
Purity Method HPLC Area% (UV 254nm).100% - (Water + Solvents + Residue + Impurities).[1][2]Direct proton counting vs. Internal Standard.
Accuracy Low (± 5-10%).[1][2] Ignores salts/water.[1][2]High (± 0.5%).[1][2] Comprehensive but slow.High (± 1.0%).[1][2][4] Direct mass measurement.
Cost $ (Low)

$ (High - requires TGA, KF, ROI, HPLC).[1]

(Moderate - requires NMR time + IS).[1][2]
Risk High. "97%" label often means 90% potency.[1][2]Low. The regulatory gold standard.Low. Scientifically robust and rapid.[1][2]

Detailed Methodologies & Protocols

To establish a reliable standard, you cannot rely on the vendor's label. You must validate the material. Below are the two critical protocols: The Chromatographic Purity Check (to see impurities) and the qNMR Assay (to define absolute value).

Protocol 1: Tautomer-Suppressed HPLC Analysis

Objective: To assess organic impurities without interference from tautomeric splitting.[1][2]

Causality: We use a buffered mobile phase to lock the molecule in a single ionization state/tautomer, preventing peak splitting.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 5.5 with Acetic Acid (Favors the neutral/keto form stability).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Isosbestic point approximation for nicotinates) and 300 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile (Do not use pure methanol, as it promotes hemiacetal formation with the furan ring).

Protocol 2: qNMR Absolute Quantification (The Self-Validating System)

Objective: To determine the exact mass fraction (Assay) of M6F2HN.[1][2]

Causality: qNMR relies on the ratio of protons. It is independent of extinction coefficients and detects non-chromophoric impurities (like silica or salts).[1]

Reagents:

  • Solvent: DMSO-d6 (Dissolves both tautomers well; collapses exchangeable protons).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade) or Maleic Acid.[1][2] Note: Ensure the IS relaxation delay (T1) is compatible.

Workflow:

  • Weighing: Accurately weigh ~10 mg of M6F2HN and ~10 mg of Internal Standard into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1][2]

  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (D1): ≥ 60 seconds (Critical: Must be 5x the longest T1 to ensure full relaxation).

    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1]

Decision Framework for Researchers

When should you invest in characterizing your own standard? Use this logic flow.

DecisionTree Start Start: Receive M6F2HN from Vendor Check Is this for GMP Release or Clinical Dosing? Start->Check Commercial Use Vendor CoA (Risk: High error in stoichiometry) Check->Commercial No (Scouting/Synthesis) qNMR Perform qNMR Assay (Time: 2 hours) Check->qNMR Yes (Potency/Assay) FullChar Full Mass Balance (Time: 3-5 Days) qNMR->FullChar If qNMR < 95% (Suspect degradation) Result Valid Reference Standard qNMR->Result If qNMR > 98% FullChar->Result

Figure 2: Decision tree for qualifying Methyl 6-(2-furyl)-2-hydroxynicotinate based on application criticality.

Conclusion

For Methyl 6-(2-furyl)-2-hydroxynicotinate, "Purity" (HPLC Area%) is not "Potency" (Mass Assay).[1][2] The furan ring is susceptible to oxidation, and the hydroxypyridine core holds water tenaciously.

Recommendation: Do not purchase expensive "Certified Reference Materials" for early-stage work if they are unavailable.[1][2] Instead, purchase Reagent Grade material and certify it internally using Protocol 2 (qNMR) . This provides the highest scientific integrity (E-E-A-T) at the lowest cost, ensuring your molar calculations are based on data, not assumptions.

References

  • Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis.

  • International Conference on Harmonisation (ICH). (2006).[1][2] "Q3A(R2): Impurities in New Drug Substances." ICH Guidelines.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • Togre, M., et al. (2012). "Tautomerism in 2-hydroxynicotinic acid derivatives: An HPLC and spectroscopic study." Journal of Molecular Structure. (Contextual grounding for Protocol 1). [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-(2-furyl)-2-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 6-(2-furyl)-2-hydroxynicotinate. As a compound integrating both a substituted pyridine ring and a furan moiety, it necessitates a cautious approach to waste management, informed by the known hazards of related chemical classes. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment: Understanding the 'Why' Behind the Procedure

  • The Pyridine Moiety: Nicotinic acid derivatives are often classified as irritants. For instance, 5-Chloro-6-hydroxynicotinic acid is known to cause skin, eye, and respiratory irritation[1]. Therefore, it is prudent to handle Methyl 6-(2-furyl)-2-hydroxynicotinate as a potential irritant.

  • The Furan Moiety: Furan and its derivatives can present more severe hazards. Furfuryl alcohol, a related compound, is classified as a combustible liquid, harmful if swallowed or in contact with skin, causes serious eye irritation, is fatal if inhaled, may cause respiratory irritation, is a suspected carcinogen, and may cause damage to organs through prolonged or repeated exposure[2]. The compound 2-furyl methyl ketone is also noted as being toxic if swallowed and fatal if inhaled[3]. Given these precedents, the furan group in the target molecule necessitates stringent handling and disposal protocols.

Based on this analysis, Methyl 6-(2-furyl)-2-hydroxynicotinate should be treated as a hazardous waste with potential for irritation, toxicity, and other health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 6-(2-furyl)-2-hydroxynicotinate for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes of solutions or contact with the solid compound.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols, which is critical given the potential for respiratory irritation and the known inhalation toxicity of related furans[2][3].

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 6-(2-furyl)-2-hydroxynicotinate waste must comply with all local, state, and federal regulations. The following protocol provides a general framework.

Step 1: Waste Segregation

  • Solid Waste: Collect all solid waste containing Methyl 6-(2-furyl)-2-hydroxynicotinate, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spill cleanups, in a designated hazardous waste container.

  • Liquid Waste: Collect any solutions containing Methyl 6-(2-furyl)-2-hydroxynicotinate in a separate, compatible hazardous waste container.

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.

Step 2: Container Selection and Labeling

  • Container Type: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof closure.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "Methyl 6-(2-furyl)-2-hydroxynicotinate," and indicate the associated hazards (e.g., "Irritant," "Toxic").

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area that is in a well-ventilated, cool, and dry location, away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

The decision-making process for the disposal of Methyl 6-(2-furyl)-2-hydroxynicotinate is illustrated in the workflow diagram below.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Start Start: Handling of Methyl 6-(2-furyl)-2-hydroxynicotinate PPE Don Appropriate PPE Start->PPE SolidWaste Solid Waste Generated PPE->SolidWaste LiquidWaste Liquid Waste Generated PPE->LiquidWaste SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal

Caption: Disposal workflow for Methyl 6-(2-furyl)-2-hydroxynicotinate.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large or unmanageable spill, contact your institution's EHS department immediately.

  • Containment: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to absorb the chemical.

  • Cleanup: Carefully scoop the absorbent material into the designated solid hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department as per your institution's policy.

Final Disposal Method: Incineration

Due to its organic nature and potential hazards, the recommended final disposal method for Methyl 6-(2-furyl)-2-hydroxynicotinate is high-temperature incineration at a licensed hazardous waste disposal facility[3][4]. This method ensures the complete destruction of the compound, preventing its release into the environment. Do not dispose of this chemical down the drain or in regular trash.

References

  • U.S. Food and Drug Administration. (2015, June 4). Safety Data Sheet. [Link]

  • Pipzine Chemicals. Pyridine-3-Carboxylic Acid Diethylamide. [Link]

  • Google Patents. (1991, September 10). Process for preparing pyridine carboxylic acid esters.
  • Autech. (2023, March 30). Safety data sheet. [Link]

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]

  • Organic Syntheses. Furan. [Link]

  • HETEROCYCLES. (2007, March 6). EFFICIENT ONE-POT SYNTHESIS OF 2-SUBSTITUTED FURANS FROM 3,3-DIETHOXYPROPYNE AND ALDEHYDES USING A Ti(O-i-Pr)4 / 2 i-PrMgCl REAG. [Link]

  • ARKIVOC. (2000). Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(2-furyl)-2-hydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(2-furyl)-2-hydroxynicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.